REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([CH:8]=1)[NH2:7].[I-].[Na+].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:19][CH2:20][O:21][CH2:22][CH2:23]Cl>CN(C)C=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([N:7]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)[CH:8]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(N)C1)F
|
Name
|
|
Quantity
|
2.37 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
ClCCOCCCl
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a CEM snap top microwave vial (10 ml) equipped with a magnetic stir bar (3×10 mm)
|
Type
|
CUSTOM
|
Details
|
The reaction was capped
|
Type
|
CUSTOM
|
Details
|
irradiated in a CEM Explorer microwave at 120° C. for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
then forced air-cooled
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography [default gradient (ISCO); EtOAc/hexanes]
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)N1CCOCC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 397 mg | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |